5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid
Overview
Description
5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid is a complex organic compound with the molecular formula C14H14BrNO5 It is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid typically involves multiple steps. One common approach starts with the bromination of a benzofuran derivative, followed by the introduction of the tert-butoxycarbonyl (Boc) protected amino group. The final step involves the carboxylation of the intermediate compound to yield the target molecule. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as flow chemistry and continuous processing may be employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, acids for deprotection, and nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the benzofuran ring and other sensitive functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while deprotection reactions yield the free amine form of the compound .
Scientific Research Applications
5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but they often include key proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylic acid: Similar in structure but contains a thiophene ring instead of a benzofuran ring.
tert-Butyl bromoacetate: Contains a tert-butyl group and a bromine atom but lacks the benzofuran ring and amino group.
Uniqueness
5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid is unique due to its combination of a bromine atom, a Boc-protected amino group, and a benzofuran ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO5/c1-14(2,3)21-13(19)16-10-8-6-7(15)4-5-9(8)20-11(10)12(17)18/h4-6H,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXLHVUPGWZODE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(OC2=C1C=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144251 | |
Record name | 5-Bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160474-43-0 | |
Record name | 5-Bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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